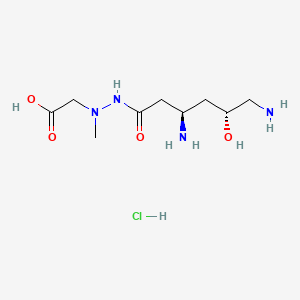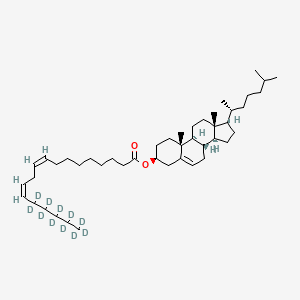
Cholesteryl Linoleate-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl Linoleate-d11 is a deuterated form of cholesteryl linoleate, a cholesterol ester. It is used as an internal standard for the quantification of cholesteryl linoleate by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound is significant in lipid research, particularly in the study of cardiovascular diseases and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl Linoleate-d11 is synthesized by esterifying deuterated linoleic acid (linoleic acid-d11) with cholesterol. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated linoleic acid and cholesterol, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl Linoleate-d11 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl linoleate hydroperoxides.
Hydrolysis: It can be hydrolyzed to yield cholesterol and linoleic acid-d11.
Esterification and Transesterification: It can participate in esterification and transesterification reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Catalysts like DCC and DMAP are used in organic solvents
Major Products
Oxidation: Cholesteryl linoleate hydroperoxides.
Hydrolysis: Cholesterol and linoleic acid-d11
Scientific Research Applications
Cholesteryl Linoleate-d11 is widely used in scientific research, including:
Chemistry: As an internal standard in lipidomics studies using GC-MS or LC-MS.
Biology: To study lipid metabolism and the role of cholesterol esters in cellular processes.
Medicine: In research on cardiovascular diseases, particularly atherosclerosis, where it helps quantify cholesteryl linoleate levels in biological samples.
Industry: Used in the development of lipid-based pharmaceuticals and in quality control of lipid products .
Mechanism of Action
Cholesteryl Linoleate-d11 acts as a stable isotope-labeled internal standard, allowing for accurate quantification of cholesteryl linoleate in complex biological matrices. It mimics the behavior of natural cholesteryl linoleate in analytical procedures, ensuring precise measurement. The compound is incorporated into lipoproteins and undergoes similar metabolic pathways as its non-deuterated counterpart .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl Linoleate: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
Cholesteryl Arachidonate: Another cholesterol ester used in lipid research.
Cholesteryl Oleate: A cholesterol ester with oleic acid, used in studies of lipid metabolism
Uniqueness
Cholesteryl Linoleate-d11 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry-based quantification. This labeling allows for differentiation from endogenous compounds, leading to more accurate and reliable analytical results .
properties
Molecular Formula |
C45H76O2 |
|---|---|
Molecular Weight |
660.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2,9D2,10D2 |
InChI Key |
NAACPBBQTFFYQB-QEZOUDLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
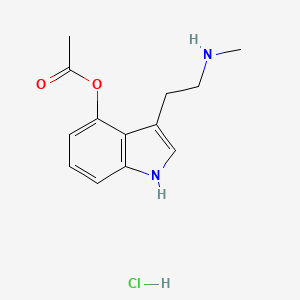
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

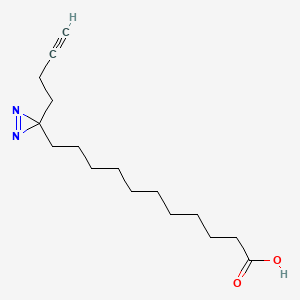

![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
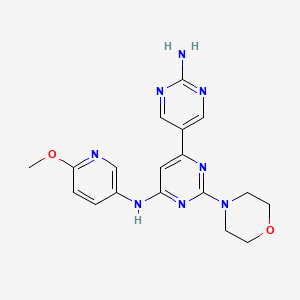
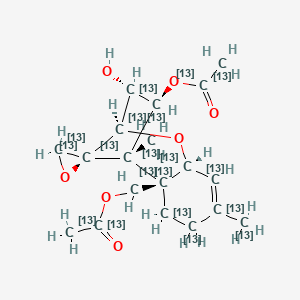

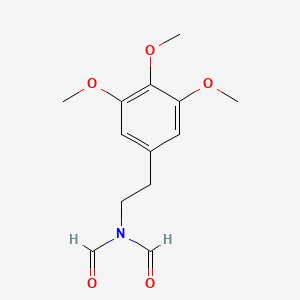
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
